Product packaging for Fortimicin C(Cat. No.:CAS No. 62874-51-5)

Fortimicin C

Cat. No.: B607532
CAS No.: 62874-51-5
M. Wt: 448.52
InChI Key: VKGIGFQBOYWLHV-APGVDKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortimicin C is a pseudo-disaccharide aminoglycoside antibiotic complex produced by Micromonospora olivoasterospora . It exhibits a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria . Like other aminoglycosides, it features rapid, bactericidal action and demonstrates improved activity at an alkaline pH . A key area of modern research for Fortimicin involves its use in combination therapy against multi-drug resistant (MDR) pathogens. A 2024 study highlighted its promising synergistic activity when combined with traditional anti-pseudomonal β-lactam antibiotics, such as meropenem and ceftazidime, against MDR P. aeruginosa . This synergy is particularly valuable for tackling the challenge of antimicrobial resistance, as Fortimicin is resistant to many commonly encountered aminoglycoside-modifying enzymes . Researchers value this compound for investigating novel combination treatments for severe infections caused by resistant bacteria. The product is provided for research purposes, to be used in studies on antibiotic mechanisms, resistance, and synergistic effects. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N6O7 B607532 Fortimicin C CAS No. 62874-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62874-51-5

Molecular Formula

C18H36N6O7

Molecular Weight

448.52

IUPAC Name

N-((1S,2R,3R,4S,5S,6R)-4-amino-3-(((2R,3R,6S)-3-amino-6-((S)-1-aminoethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,5-dihydroxy-6-methoxycyclohexyl)-N-methyl-2-ureidoacetamide

InChI

InChI=1S/C18H36N6O7/c1-7(19)9-5-4-8(20)17(30-9)31-15-11(21)13(26)16(29-3)12(14(15)27)24(2)10(25)6-23-18(22)28/h7-9,11-17,26-27H,4-6,19-21H2,1-3H3,(H3,22,23,28)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1

InChI Key

VKGIGFQBOYWLHV-APGVDKLISA-N

SMILES

C[C@H](N)[C@@H]1CC[C@@H](N)[C@@H](O[C@@H]2[C@@H](N)[C@H](O)[C@H](OC)[C@@H](N(C(CNC(N)=O)=O)C)[C@H]2O)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fortimicin C; 

Origin of Product

United States

Discovery, Isolation, and Biological Production of Fortimicin C

Isolation of Fortimicin (B10828623) C from Micromonospora olivoasterospora Strains

Fortimicin C is a natural product synthesized by specific strains of the bacterium Micromonospora olivoasterospora. mdpi.comacs.orgdrugfuture.com This species was identified as the producer of the fortimicin antibiotic complex, which includes this compound as one of its minor components. acs.org The discovery was the result of a collaborative research effort between the Kyowa Hakko Kogyo Company and Abbott Laboratories. acs.orgacs.org

Several strains of M. olivoasterospora have been identified as producers, including:

Strain MK-70 (ATCC 21819) : This is a type strain for the species and is known to produce a variety of fortimicins, including A, B, C, D, and KE. google.com

Strain CS-26 : This strain was used to isolate Fortimicins C, D, and KE from a fermentation broth that also contained Fortimicins A and B. nih.govjst.go.jpknapsackfamily.com

Other strains : Variants such as MK-80 (ATCC 31010) and Mm 744 (ATCC 31009) are also capable of producing components of the fortimicin complex. google.com

The isolation of this compound from the culture liquor is a critical step following fermentation. A widely used method involves treating the culture broth with an ion exchange resin. For instance, a crude powder of the fortimicin complex can be dissolved in water, adjusted to a neutral or slightly alkaline pH, and passed through a column packed with a cation exchange resin like Amberlite CG-50. google.com This process adsorbs the active compounds onto the resin, which are then selectively eluted. The collected fractions are monitored for antibacterial activity, often using a paper disc method with a susceptible bacterium like Bacillus subtilis, to identify the fractions containing the desired fortimicin components. google.com

Screening Methodologies for Novel this compound-Producing Microorganisms

The discovery of new antibiotic-producing microorganisms relies on systematic screening programs designed to isolate and identify promising candidates from vast and diverse microbial populations, often from soil samples. adarshcollege.in These programs typically involve primary and secondary screening stages.

Primary Screening: The initial goal is to detect and isolate any microorganism from a mixed population that exhibits the desired activity, such as antibiotic production. researchgate.net

Crowded Plate Technique : A diluted soil sample is spread on an agar (B569324) plate and incubated. Colonies that produce an antibiotic will show a clear zone of inhibited growth around them, indicating their potential. adarshcollege.inresearchgate.net

Test Organism Overlay : After initial growth of colonies from a soil sample, the plate is sprayed with a suspension of a specific test organism. Antibiotic production is indicated by zones of inhibition where the test organism fails to grow around an active colony. adarshcollege.in

Secondary Screening: This stage aims to evaluate the industrial potential of the microorganisms identified during primary screening. It determines if the produced substance is novel and assesses the economic viability of the fermentation process. adarshcollege.in

Chemical and Chromatographic Analysis : Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to get a preliminary idea of the chemical nature of the compound and to compare it with known antibiotics. adarshcollege.in

Physicochemical Screening : Modern approaches utilize advanced analytical methods like Liquid Chromatography-Mass Spectrometry (LC/MS) and LC/UV. mdpi.com These techniques can rapidly analyze culture broth extracts and compare the detected molecular weights and UV spectra against extensive databases of known compounds. This allows for the quick identification of potentially novel substances directly from the culture, bypassing the need for full isolation and purification in the early stages. mdpi.com

Optimization of Fermentation Processes for Enhanced this compound Yield

Maximizing the yield of this compound is crucial for its potential industrial application. This is achieved by optimizing the various physical and chemical parameters of the fermentation process. frontiersin.org Traditional methods involved changing one factor at a time, but modern statistical and mathematical techniques like Response Surface Methodology (RSM) and D-optimal design allow for the simultaneous optimization of several variables, leading to more significant improvements. frontiersin.orgresearchgate.net

Research has shown that factors such as initial pH, incubation temperature, agitation speed, and the composition of the culture medium significantly affect fortimicin production by M. olivoasterospora. researchgate.netresearchgate.net

Key Optimized Fermentation Parameters for Fortimicin Production:

ParameterOptimized Value (Study 1) researchgate.netOptimized Value (Study 2) researchgate.netGeneral Range google.com
Initial pH 6.387.0Around neutral
Temperature 30°C30°C25-40°C
Agitation 200 rpm300 rpmN/A
Incubation Time 6 days10 days2-15 days
Key Medium Component 5.3% CaCO₃N/ACarbon & Nitrogen Sources

The use of a D-optimal quadratic model in one study led to a remarkable 31-fold increase in fortimicin production compared to unoptimized conditions. researchgate.net Another study using similar statistical optimization reported a 10.5-fold increase in yield. researchgate.net The culture medium typically contains various carbon sources (like glucose and starch), nitrogen sources (such as ammonium (B1175870) chloride and urea), and essential inorganic salts. google.com

Production of this compound Variants and Congeners through Fermentation

The fermentation of Micromonospora olivoasterospora does not yield a single compound but rather a mixture of structurally related molecules known as congeners. rsc.org this compound is one of several minor components found within this complex. acs.org The producing organism synthesizes a variety of fortimicins that differ slightly in their chemical structure.

The fortimicin complex isolated from fermentation broths has been shown to contain numerous variants, including:

Fortimicin A

Fortimicin B

Fortimicin D

Fortimicin KE

Fortimicin KF

Fortimicin KG

These compounds are often co-produced and isolated alongside this compound. google.comnih.gov The structural variations can be subtle but significant. For example, while Fortimicins A and D possess a glycyl group, this compound is distinguished by the presence of a hydantoic acid residue attached to the secondary amine of the core structure. acs.orgacs.org

Advanced analytical techniques like high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry (LC-ESI-MS/MS) are now used to create detailed profiles of the fortimicin congeners produced by a given strain. jmb.or.krresearchgate.net Furthermore, genetic manipulation of the biosynthetic pathway, such as the deletion of specific genes, can alter the profile of metabolites, sometimes leading to the accumulation of previously unidentified shunt products. jmb.or.kr

Biosynthesis and Genetic Engineering of Fortimicin C

Elucidation of the Fortimicin (B10828623) C Biosynthetic Pathway

The biosynthesis of fortimicins has been extensively studied in the producer organism, Micromonospora olivasterospora. psu.edubioline.org.br Through the analysis of blocked mutants and the characterization of the biosynthetic gene cluster, a detailed pathway has been proposed. psu.eduresearchgate.net

The construction of the fortimicin scaffold begins with primary metabolites. Studies have identified myo-inositol as a direct precursor for the aminocyclitol core, known as fortamine. psu.edunih.gov The proposed pathway initiates with the conversion of myo-inositol to scyllo-inosose , which is then transaminated to form scyllo-inosamine . psu.edu This aminocyclitol core is subsequently glycosylated.

Another key precursor is d-Sedoheptulose-7-phosphate , which is believed to be the starting material for the heptopyranose sugar moiety found in fortimicins. pnas.org The investigation of M. olivasterospora mutants blocked at different stages of the biosynthetic pathway has been crucial for identifying intermediates. psu.edu One such key intermediate is Fortimicin KK1 , which accumulates in certain mutants and is a precursor that undergoes a critical dehydroxylation step. ebi.ac.uk The study of these intermediates has been instrumental in piecing together the sequence of reactions in the pathway. psu.eduresearchgate.net

The biosynthetic pathway from precursors to the final fortimicin structures involves a series of enzymatic modifications. Key steps include:

Formation of the Fortamine Core: The pathway is initiated by the oxidation of myo-inositol to scyllo-inosose, followed by a transamination to yield scyllo-inosamine. psu.edu

Glycosylation: A glycosyltransferase enzyme then attaches a sugar moiety, derived from d-Sedoheptulose-7-phosphate, to the scyllo-inosamine core. psu.edupnas.org

Tailoring Reactions: A number of subsequent tailoring reactions occur, including additional transaminations and methylations. psu.edu

C-3′,4′-Dideoxygenation: A distinctive feature of fortimicins is the 3′,4′-dideoxy sugar moiety. This transformation is a critical step that confers resistance to certain aminoglycoside-modifying enzymes. researchgate.net This process is initiated by the phosphorylation of a 3'-hydroxyl group on an intermediate like Fortimicin KK1, catalyzed by a specific phosphotransferase. ebi.ac.uknih.govjmb.or.kr Studies on the homologous gentamicin (B1671437) pathway have shown that a pyridoxal-5′-phosphate (PLP)-dependent enzyme then uses the phosphorylated substrate to catalyze the dideoxygenation. nih.govresearchgate.net The enzyme encoded by the fms8 (forP) gene is responsible for the initial phosphorylation step in fortimicin biosynthesis. ebi.ac.uknih.gov

The final step in the formation of Fortimicin C involves the attachment of a hydantoic acid residue to the secondary amine of the fortamine core. acs.org

The genes responsible for Fortimicin A biosynthesis in Micromonospora olivasterospora are organized in a single biosynthetic gene cluster (BGC), often referred to as the fms cluster. psu.edunih.gov The functions of several genes within this cluster have been identified through complementation analysis of blocked mutants and by homology to genes in other aminoglycoside pathways. psu.eduebi.ac.uk

Cosmid cloning and subsequent complementation studies have successfully identified numerous fms genes, including fms1, fms3, fms4, fms5, fms7, fms8, fms10, fms11, fms12, and fms13. psu.eduebi.ac.uk The fms8 gene, also known as forP, is particularly noteworthy as it encodes the phosphotransferase that initiates the crucial didehydroxylation step. ebi.ac.ukjmb.or.krnih.gov The fortimicin BGC shares significant homology with the gene clusters for gentamicin and istamycin, especially the genes involved in the C-3′,4′-dideoxygenation pathway, suggesting a shared evolutionary origin for this defensive structural feature. nih.govnih.govresearchgate.net

GeneProposed FunctionHomology/Notes
fms1, fms3, fms4, fms5, fms7, fms11, fms12, fms13 Involved in various steps of the biosynthetic pathway, including core synthesis and tailoring reactions. psu.eduebi.ac.ukIdentified through complementation of blocked mutants in M. olivasterospora. ebi.ac.uk
fms8 (forP) Encodes a phosphotransferase that phosphorylates the 3'-hydroxyl group of an intermediate (e.g., Fortimicin KK1), initiating the C-3',4'-dideoxygenation process. ebi.ac.ukjmb.or.krnih.govHomologous to neomycin resistance gene nmrA and the phosphotransferase genes genP (gentamicin) and istP (istamycin). ebi.ac.ukjmb.or.kr
fms10 Involved in biosynthesis, identified within the main gene cluster. ebi.ac.ukLocated on the same cosmid clone (pGLM990) as other key fms genes. ebi.ac.uk

Metabolic Engineering Strategies for this compound Biosynthesis

The elucidation of the fortimicin biosynthetic pathway and its genetic basis has opened avenues for metabolic engineering. nih.govresearchgate.netnih.gov These strategies aim to improve the yield of desired compounds and to create novel, potentially more effective antibiotic analogs. researchgate.net

Improving the production of fortimicins can be achieved by genetically modifying the producer strain, M. olivasterospora. One key strategy involves enhancing the strain's self-resistance to the antibiotic it produces. Often, the level of antibiotic production is limited by the producer's own susceptibility.

Research has shown that self-defense genes from different producers of fortimicin-group antibiotics can be heterologously expressed to boost resistance. bioline.org.br For example, transforming M. olivasterospora with the fortimicin-resistance gene (fmrT) from a different producer, Streptomyces tenjimariensis, resulted in a significant increase in the resistance level to Fortimicin A. bioline.org.br This suggests that bolstering the self-defense mechanisms can alleviate feedback inhibition or toxicity, potentially leading to higher titers of the antibiotic. Such approaches are a cornerstone of molecular breeding for industrial antibiotic producers. bioline.org.brdntb.gov.ua

A detailed understanding of the biosynthetic pathway enables the rational design of novel antibiotic structures through "combinatorial biosynthesis". researchgate.net This involves the genetic modification of the producing strain to alter the final chemical structure. researchgate.net

Given the interchangeability of certain biosynthetic enzymes between different aminoglycoside pathways, genes from other organisms can be introduced into the fortimicin producer to create hybrid antibiotics. researchgate.net For instance, the phosphotransferase gene forP is functionally interchangeable with its homolog istP from the istamycin pathway. researchgate.netjmb.or.kr This functional plasticity can be exploited.

Furthermore, by inactivating specific genes in the fms cluster and supplying synthetic precursors to the mutant strain (a technique known as mutasynthesis or chemical complementation), it is possible to generate novel analogs. acs.orgrsc.org For example, inactivating genes responsible for the final tailoring steps and feeding the culture with different acyl groups could lead to the production of new this compound analogs with modified side chains, potentially exhibiting improved activity or a different spectrum of action.

Comparative Biosynthesis of this compound with Related Aminoglycosides

The biosynthesis of this compound, a member of the fortimicin-class of pseudodisaccharide aminoglycosides, shares both distinct divergences and remarkable convergences with other major aminoglycoside families, such as the kanamycins and gentamicins. psu.edunih.gov The primary and most fundamental difference lies in the formation of the core aminocyclitol unit. nih.govucl.ac.be Fortimicin biosynthesis originates from myo-inositol to form the characteristic fortamine core, whereas the pathways for kanamycins, gentamicins, and neomycins utilize 2-deoxy-scyllo-inosose (B3429959) to construct a 2-deoxystreptamine (B1221613) (2-DOS) core. psu.edunih.gov This initial divergence dictates the early steps of the biosynthetic pathways.

Despite this foundational difference, analysis of the respective biosynthetic gene clusters (BGCs) reveals significant homology, suggesting a shared evolutionary heritage. psu.edunih.gov Fortimicins and gentamicins are both produced by actinomycetes of the genus Micromonospora, while kanamycins are products of Streptomyces. nih.gov The high degree of homology between the fortimicin (for) and gentamicin (gen) BGCs, in particular, points to a close relationship. psu.edu It has been suggested that the gentamicin biosynthetic pathway may have evolved from a combination of the pathways for fortimicin and kanamycin (B1662678). nih.govresearchgate.net

Comparison of Biosynthetic Gene Clusters

The BGCs for fortimicin, gentamicin, and kanamycin contain sets of homologous genes responsible for the core structure assembly and tailoring reactions. However, they also possess unique genes that account for their structural differences. The for cluster, for instance, contains genes like forA and forG for myo-inositol biosynthesis, which are absent in the 2-DOS-derived aminoglycoside clusters. psu.edu Conversely, the gentamicin cluster is noted for a large number of genes encoding methyltransferases and aminotransferases, reflecting the complex decorative modifications of its final products. psu.edu

Below is a comparative overview of the biosynthetic gene clusters for Fortimicin A, Kanamycin, and Gentamicin.

FeatureFortimicin (for) ClusterKanamycin (kan) ClusterGentamicin (gen) Cluster
Producing Organism (Example)Micromonospora olivasterosporaStreptomyces kanamyceticusMicromonospora echinospora
Aminocyclitol CoreFortamine (from myo-inositol)2-Deoxystreptamine (2-DOS)2-Deoxystreptamine (2-DOS)
NCBI Accession No.AJ628421 nih.govAJ628422 nih.govAJ628149 nih.gov
Key Homologous GenesGlycosyltransferases, Aminotransferases, Dehydrogenases, Resistance genes (e.g., rRNA methyltransferase) psu.edumicrobiologyresearch.orgGlycosyltransferases, Aminotransferases, Dehydrogenases, Resistance genes (e.g., phosphotransferase) nih.govGlycosyltransferases, Aminotransferases, Dehydrogenases, Resistance genes (e.g., phosphotransferase, acetyltransferase) psu.edunih.gov
Unique/Characteristic GenesforA, forG (myo-inositol synthesis), fms13 (glycyltransferase), forP (phosphotransferase for dideoxygenation) psu.edujmb.or.krkanJ (dioxygenase), kanK (reductase) for conversion of Kanamycin B to Kanamycin A plos.orgMultiple unique methyltransferases (e.g., genK), 6 aminotransferases, genP (phosphotransferase for dideoxygenation) psu.eduresearchgate.net

Convergent Tailoring Reactions: The C-3',4'-Dideoxygenation Pathway

One of the most significant similarities in the biosynthesis of fortimicins and other aminoglycosides like gentamicins and istamycins is the pathway leading to C-3',4'-dideoxygenation. researchgate.netresearchgate.net This modification is crucial as it protects the resulting antibiotic from inactivation by bacterial aminoglycoside 3'-phosphotransferases (APH(3')), a common resistance mechanism. jmb.or.krresearchgate.net

The process is initiated by a specific phosphotransferase that phosphorylates the 3'-hydroxyl group of a biosynthetic intermediate. jmb.or.krresearchgate.net Subsequently, a pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the elimination of the phosphate (B84403) group and the 4'-hydroxyl group, resulting in a 3',4'-dideoxy product. researchgate.netresearchgate.net Research has shown that the phosphotransferases involved in this step—ForP from the fortimicin pathway, IstP from the istamycin pathway, and GenP from the gentamicin pathway—are functionally interchangeable. jmb.or.krkoreascience.kr Complementation studies have demonstrated that the gene for one of these enzymes can rescue production in a mutant strain lacking its native counterpart, highlighting a conserved and transferable biosynthetic cassette. koreascience.kr

Comparative Enzymatic Steps

Biosynthetic StageFortimicin PathwayKanamycin PathwayGentamicin Pathway
Aminocyclitol Synthesis myo-inositol is converted to scyllo-inosamine, which is then further modified to the fortamine core. psu.eduGlucose-6-phosphate is converted to 2-deoxy-scyllo-inosose, which is then transaminated twice to form 2-DOS. nih.govSimilar to Kanamycin, the pathway proceeds via 2-deoxy-scyllo-inosose to form the 2-DOS core. psu.edu
First Glycosylation dTDP-glucosamine is attached to the fortamine precursor to form a pseudodisaccharide. psu.eduA glycosyltransferase attaches a glucosamine (B1671600) unit to the C-4 position of 2-DOS to form paromamine. nih.govnih.govA glycosyltransferase attaches a glucosamine unit to the C-4 position of 2-DOS to form paromamine. nih.govscispace.com
Key Tailoring Reactions C-4' amination and methylation; C-3',4'-dideoxygenation; N-glycyl transfer. psu.eduAttachment of a second sugar (kanosamine) at C-6 of 2-DOS; modifications at C-2' differentiate Kanamycin A, B, and C. psu.eduplos.orgAttachment of a second sugar (purpurosamine) at C-6 of 2-DOS; extensive C- and N-methylation; C-3',4'-dideoxygenation. psu.edu
Self-Resistance rRNA methyltransferase (e.g., FmrO). nih.govmdpi.comAminoglycoside phosphotransferase. nih.govMultiple mechanisms including phosphotransferases and acetyltransferases. mdpi.com

Chemical Synthesis and Semisynthetic Derivatization of Fortimicin C

Total Synthesis Methodologies for the Fortimicin (B10828623) C Core Structure

The total synthesis of fortimicins is a complex undertaking due to the presence of multiple stereocenters and functional groups. nih.gov Researchers have developed various methodologies to construct the core pseudodisaccharide structure, which consists of a diaminocyclitol (fortamine) linked to an aminosugar. capes.gov.bracs.org

Stereoselective Approaches to the Fortamine Moiety

The fortamine moiety is a 1,4-diaminocyclitol that forms the aglycone of fortimicin A. capes.gov.bracs.org Its synthesis presents a significant stereochemical challenge.

One of the initial enantioselective syntheses of (-)-fortamine was achieved through a chemicoenzymatic approach. acs.orgresearchgate.net More recent advancements have focused on developing efficient and highly stereoselective methods. For instance, an enantioselective Cu(II)-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reaction has been developed for the synthesis of the fortamine fragment, a process that was previously hampered by lengthy multi-step sequences due to its complex stereochemistry. researchgate.netnih.gov

Key strategies in fortamine synthesis include:

Diels-Alder Reactions: The IEDDA reaction of 2-pyrones and N-substituted 2-oxazolones, catalyzed by a Cu(II) complex with a modified chiral bis(oxazoline) ligand, has proven effective. researchgate.netnih.gov

From l-Serine (B559523) Methyl Ester: A synthesis of 1,4-diaminocyclitols has been achieved starting from l-serine methyl ester. acs.org

From Cyclohexane (B81311) Polyols: An enantioselective synthesis of (+)-fortamine has been developed from cyclohexane polyols. acs.org

Glycosylation Strategies for the Fortimicin C Pseudodisaccharide Scaffold

The formation of the glycosidic bond between the fortamine and aminosugar moieties is a critical step in the total synthesis of fortimicins. The stereoselective construction of the α-glycosidic bond is a key challenge.

A significant breakthrough has been the use of gold(I)-catalyzed glycosylation to stereoselectively form the α-glycosidic bond in the synthesis of fortimicin B. researchgate.netnih.gov This method has been instrumental in creating the complete pseudodisaccharide scaffold.

Glycosylation StrategyDescriptionKey Features
O-Glycosylation Covalent linkage of a glycan to the hydroxyl group of serine or threonine residues. mdpi.comCan enhance antimicrobial activity. mdpi.com
N-Glycosylation Attachment of a glycan to the amide nitrogen of asparagine.Affects protein folding, stability, and trafficking. frontiersin.org
C-Glycosylation Formation of a C-C bond between the anomeric carbon of a sugar and an aglycone. mdpi.comCan be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com
Gold(I)-Catalyzed Glycosylation Utilizes a gold(I) catalyst to promote the stereoselective formation of the glycosidic bond. researchgate.netnih.govEnables the construction of the α-glycosidic bond in fortimicin B synthesis. researchgate.netnih.gov

Semisynthetic Modification of this compound and its Derivatives

Semisynthetic modification of existing aminoglycosides is a well-established approach to develop new antibiotics that can overcome resistance mechanisms. mdpi.comacs.org This involves the chemical alteration of the natural product to create novel analogs. ucl.ac.be

Chemical Transformations at Aminocyclitol and Aminosugar Moieties

The presence of multiple amino and hydroxyl groups on both the aminocyclitol (fortamine) and the aminosugar moieties provides numerous sites for chemical modification. acs.org The most successful modifications have often involved the N-1/N-3" amino groups and deoxygenation at the 3' and 4' positions. mdpi.com

Regioselective Functionalization Techniques for this compound Analogs

A significant challenge in the semisynthetic modification of aminoglycosides is achieving regioselectivity, which is the ability to modify a specific functional group in the presence of other similar groups. acs.org This is often accomplished through the use of protecting group chemistry, which temporarily blocks certain reactive sites while allowing others to be modified. acs.org

Recent research has explored various techniques for the regioselective functionalization of fortimicin analogs, including:

Selective C-2 lithiation of indoles in the presence of a removable group at the 1-position. jst.go.jp

Stereoselective ring C-C double bond aziridination followed by regioselective aziridine (B145994) opening. researchgate.net

These methods allow for the precise introduction of new functional groups at specific positions on the fortimicin scaffold, leading to the generation of diverse libraries of analogs for structure-activity relationship studies. researchgate.netnih.gov

Chiral Resolution and Stereochemical Control in this compound Synthesis

The synthesis of chiral molecules like this compound requires precise control over stereochemistry. capes.gov.bracs.orgacs.org This can be achieved through two primary approaches: asymmetric synthesis and chiral resolution. chiralpedia.com

Asymmetric synthesis aims to create a specific enantiomer directly. This is often accomplished using chiral catalysts, auxiliaries, or reagents. chiralpedia.com The enantioselective total synthesis of fortimicin B, for example, utilizes a chiral bis(oxazoline) ligand in a key catalytic step. researchgate.netnih.gov

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. aklectures.comwikipedia.org Common methods for chiral resolution include:

Crystallization of diastereomeric salts: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.org

Chiral column chromatography: This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column. wikipedia.org

Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the availability of chiral starting materials, the efficiency of the asymmetric reaction, and the scalability of the process. chiralpedia.com

Structure Activity Relationship Sar Studies and Rational Design of Fortimicin C Analogs

Impact of Structural Modifications on Fortimicin (B10828623) C Biological Activity

The biological activity of fortimicin-class antibiotics is highly sensitive to structural modifications, particularly at the 4-N position of the fortamine ring. The seminal difference between the potent Fortimicin A and the weak Fortimicin B provides a foundational understanding of these effects. Fortimicin A possesses a glycyl moiety at this position, whereas Fortimicin B has a free amino group. This single modification dramatically influences the antibacterial spectrum and potency.

Fortimicin C, featuring a hydantoin (B18101) ring at the 4-N position of the Fortimicin B scaffold, represents a specific modification at this critical site. The introduction of this bulkier, cyclic urea-containing substituent alters the molecule's electronic and steric properties compared to both Fortimicin A and B, which in turn modulates its interaction with the bacterial ribosome. Studies on various N-acylated derivatives of Fortimicin B have shown that the nature of the acyl group is a determinant of antibacterial efficacy. Simple acylation can restore or enhance activity, indicating that the 4-N position is a prime target for synthetic modification to generate novel analogs with improved properties.

The primary target of fortimicin antibiotics is the bacterial ribosome, where they interfere with protein synthesis. The binding affinity to the ribosome, specifically to the A-site on the 16S rRNA of the 30S subunit, is a direct correlate of their antibacterial power. Comparative studies have shown that while both Fortimicin A and Fortimicin B can bind to the 70S ribosome and inhibit its dissociation, their effects on protein synthesis are markedly different. nih.gov Fortimicin A is a potent inhibitor of protein synthesis and induces significant misreading of the mRNA template. nih.gov In contrast, Fortimicin B exhibits no such activity, suggesting that its binding mode, while sufficient to stabilize the 70S particle, is non-productive for inhibiting translation. nih.gov

Table 1: Comparison of Activities of Fortimicin A and Fortimicin B
Compound4-N SubstituentGeneral Antibacterial ActivityEffect on Protein SynthesisInduction of mRNA Misreading70S Ribosome Dissociation Inhibition
Fortimicin AGlycylPotentInhibitsYesYes
Fortimicin B-H (Amino)WeakNo effectNoYes

A pharmacophore model describes the essential steric and electronic features required for a molecule to exert a specific biological effect. For the fortimicin class, the key pharmacophoric elements can be deduced from the SAR data.

The core pharmacophore consists of the pseudodisaccharide structure, comprising the fortamine and purpurosamine rings. nih.gov This scaffold is responsible for the initial recognition and binding to the ribosomal RNA target. The spatial arrangement of the amino and hydroxyl groups on both rings is critical for forming a network of hydrogen bonds with the phosphate (B84403) backbone and nucleotide bases of the rRNA.

Specific crucial elements include:

The Fortamine Ring: This 1,4-diaminocyclitol is a central component. The amino groups at positions 1 and 4 are protonated at physiological pH, providing key electrostatic interactions with the negatively charged rRNA.

The Purpurosamine Sugar: This amino sugar moiety is also vital for ribosomal binding.

The 4-N Substituent: As established, this is a critical modulator of activity. A simple amino group (Fortimicin B) is insufficient for potent inhibition of translation. An acyl group, such as the glycyl moiety in Fortimicin A or the hydantoyl group in this compound, is a key pharmacophoric feature for achieving high antibacterial potency. This group likely makes specific contacts deep within the A-site that are responsible for inducing conformational changes leading to translation inhibition and misreading.

The Glycosidic Linkage: The α-glycosidic bond connecting the two rings holds them in a specific relative orientation necessary for fitting into the complex three-dimensional structure of the ribosomal binding site. nih.gov

Computational Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis of new analogs. Methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net For this compound, docking simulations into the bacterial ribosomal A-site can elucidate its precise binding mode. High-resolution crystal structures of the bacterial ribosome in complex with other aminoglycosides provide a reliable template for such studies. mpg.de

A typical docking simulation of this compound would involve:

Preparation of the Receptor: Using a high-resolution crystal structure of the bacterial 30S ribosomal subunit (e.g., from E. coli).

Preparation of the Ligand: Generating a 3D conformation of this compound, considering its stereochemistry and protonation states at physiological pH.

Docking Algorithm: Employing a search algorithm to explore various possible binding poses of this compound within the A-site.

Scoring Function: Evaluating each pose using a scoring function that estimates the binding free energy, with lower scores typically indicating more favorable binding.

These simulations can reveal specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between this compound and the rRNA nucleotides, such as A1492 and A1493, which are known to be critical for aminoglycoside-induced misreading. By comparing the docked pose of this compound with those of Fortimicin A and B, researchers can hypothesize why the hydantoyl group might confer a particular level of activity, guiding the design of new 4-N substituents with potentially improved interactions.

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model for this compound derivatives could be developed to predict the antibacterial activity of unsynthesized analogs, thereby prioritizing synthetic efforts.

The process involves:

Dataset Collection: A series of this compound analogs with varying substituents (e.g., at the 4-N position or on the purpurosamine ring) would be synthesized and their antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness.

A validated QSAR model could reveal which properties are most important for the antibacterial activity of this compound derivatives. For instance, the model might show that activity is positively correlated with the number of hydrogen bond donors in the 4-N substituent and negatively correlated with its steric bulk, providing a clear design strategy.

Design Principles for Novel this compound-Based Antibacterial Agents

The insights gained from SAR and computational studies form the basis for the rational design of new this compound-based antibacterial agents. The primary goals are to enhance potency, broaden the spectrum of activity, and overcome existing mechanisms of bacterial resistance. nih.govresearchgate.net

Key design principles include:

Modification of the 4-N Position: This remains the most promising site for modification. The design of novel acyl groups that can form more extensive or stronger interactions with the ribosomal A-site is a key strategy. This could involve incorporating groups with optimal hydrogen-bonding capabilities, specific charge distributions, or functionalities that can chelate essential ions within the binding pocket.

Circumventing Resistance Enzymes: A major mechanism of resistance to aminoglycosides is enzymatic modification (e.g., acetylation, phosphorylation, or adenylation) by aminoglycoside-modifying enzymes (AMEs). Rational design can be used to create analogs that are poor substrates for these enzymes. This often involves introducing steric hindrance at or near the sites of enzymatic attack without disrupting the essential interactions required for ribosomal binding. For example, modifications at positions like C4' on the purpurosamine ring have proven effective for other aminoglycosides. researchgate.net

Improving Physicochemical Properties: Modifications can be made to improve drug-like properties, such as solubility and membrane permeability, which can be particularly important for activity against Gram-negative bacteria with their outer membrane barrier.

Structure-Based and Fragment-Based Design: Utilizing high-resolution structural information of the ribosome-antibiotic complex, new fragments can be designed or selected in silico to interact with unexplored pockets near the primary binding site. mdpi.com Synthetically linking these fragments to the this compound scaffold could lead to novel derivatives with significantly enhanced affinity and activity.

By integrating these principles, the this compound scaffold can serve as a valuable template for the development of next-generation aminoglycoside antibiotics to combat the growing threat of multidrug-resistant bacteria.

Mechanistic Investigations of Fortimicin C Biological Action

Molecular Target Elucidation: Ribosomal Interaction of Fortimicin (B10828623) C

The primary molecular target of Fortimicin C, like other aminoglycoside antibiotics, is the bacterial ribosome. Its interaction with this complex cellular machinery is fundamental to its antibacterial activity, leading to the inhibition of protein synthesis, which is essential for bacterial viability.

Binding Site Analysis on the 30S Ribosomal Subunit

This compound and its analogs exert their effects by binding to the bacterial 70S ribosome. Investigations into the specific binding site reveal a distinct interaction compared to other well-characterized aminoglycosides. Both Fortimicin A and Fortimicin B have been shown to inhibit the dissociation of 70S ribosomes into their 30S and 50S subunits. This stabilization of the 70S complex is a known characteristic of some ribosome-targeting antibiotics.

However, competitive binding assays indicate that the binding site for fortimicins is different from that of several other aminoglycosides. Specifically, neither Fortimicin A nor Fortimicin B could displace radiolabeled dihydrostreptomycin, tobramycin, or gentamicin (B1671437) from their respective binding sites on the 70S ribosome. This lack of displacement suggests that the fortimicin binding site does not significantly overlap with the primary binding loci of these other aminoglycosides on the 16S rRNA of the 30S subunit, pointing to a unique or allosterically related site of interaction.

Effects of this compound on Bacterial Protein Synthesis Fidelity and Termination

The binding of fortimicins to the ribosome directly impacts the fidelity of protein synthesis. In in vitro translation assays using a polyuridylic acid [poly(U)] template, which should exclusively code for the amino acid phenylalanine, Fortimicin A was found to induce significant misreading. This was demonstrated by the erroneous incorporation of leucine (B10760876) into the polypeptide chain. This effect on translational accuracy is a hallmark of aminoglycoside action and leads to the production of non-functional or toxic proteins within the bacterial cell.

Interestingly, the effects on protein synthesis vary among the fortimicin analogs. While Fortimicin A causes misreading, Fortimicin B does not have a similar effect on translational fidelity. Furthermore, when using natural mRNA as a template, Fortimicin A exhibited only weak inhibition of protein polymerization, whereas Fortimicin B was observed to stimulate the process. The precise impact of this compound on the termination phase of protein synthesis has not been extensively detailed in the available research.

Table 1: Comparative Effects of Fortimicin A and B on Ribosomal Function

Feature Fortimicin A Fortimicin B
Induction of Misreading Yes (Leucine incorporation) No
Effect on 70S Dissociation Inhibition Inhibition
Displacement of Other Aminoglycosides No No
Effect on Natural mRNA Translation Weak Inhibition Stimulation

Data sourced from Moreau et al., 1984.

Cellular Permeation and Intracellular Accumulation of this compound

While detailed studies focusing specifically on the cellular uptake and accumulation of this compound in bacteria are limited, the transport of aminoglycosides as a class across the membranes of Gram-negative bacteria is generally characterized as a multi-step process. This process typically involves an initial electrostatic interaction with the outer membrane, followed by a "self-promoted uptake" pathway across the outer membrane and an energy-dependent transport phase to cross the inner cytoplasmic membrane. The specific transporters or mechanisms utilized by this compound for permeation and the extent of its intracellular accumulation remain areas for further investigation.

Biophysical Characterization of this compound-Target Interactions

The direct biophysical examination of the interaction between this compound and the bacterial ribosome provides deeper insights into its mechanism of action.

Spectroscopic Analysis of this compound-Ribosome Complexes

Specific spectroscopic studies, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, detailing the precise molecular interactions and conformational changes upon the binding of this compound to the ribosome are not extensively available in the public scientific literature. Such analyses would be invaluable for identifying the specific nucleotide and amino acid residues involved in the binding pocket and for fully elucidating the structural basis of its unique ribosomal interaction.

Kinetic Studies of this compound Inhibition of Ribosomal Function

Kinetic analyses of ribosomal function in the presence of fortimicins confirm their inhibitory action on protein synthesis. In vitro experiments have demonstrated that Fortimicin A inhibits the polymerization of phenylalanine directed by a poly(U) template. This inhibition of peptide bond formation and chain elongation is a direct consequence of the drug's interaction with the ribosome. The observation that Fortimicin A only weakly inhibits translation of natural mRNA suggests that its inhibitory potency may be context-dependent, potentially influenced by the specific mRNA sequence or the presence of translational factors.

Mechanisms of Resistance to Fortimicin C and Counteraction Strategies

Enzymatic Inactivation of Fortimicin (B10828623) C by Aminoglycoside-Modifying Enzymes

The most prevalent mechanism of acquired resistance to aminoglycosides, including Fortimicin C, is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). mdpi.comnih.govnih.gov These enzymes, often encoded by genes on mobile genetic elements like plasmids, catalyze chemical modifications on the antibiotic's structure, which diminishes its ability to bind to the bacterial ribosome. nih.govasm.org The primary families of AMEs are N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govnih.govmdpi.commicrobialcell.com

The unique structure of this compound renders it immune to several common AMEs. Specifically, it lacks the 3'- and 4'-hydroxyl groups that are the targets for many phosphotransferases [APH(3')] and nucleotidyltransferases [ANT(4')]. asm.orgucl.ac.be It also lacks the 2"-hydroxyl group targeted by APH(2") and ANT(2"). asm.orgucl.ac.be Consequently, resistance to this compound via enzymatic inactivation is primarily mediated by specific aminoglycoside acetyltransferases (AACs). asm.orgucl.ac.be

Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-coenzyme A to transfer an acetyl group to an amino group on the antibiotic. nih.gov this compound is a substrate for enzymes that acetylate the 3-amino group [AAC(3)] and the 6'-amino group [AAC(6')]. asm.orgucl.ac.be

AAC(3): The AAC(3)-Ib domain of a bifunctional enzyme from Pseudomonas aeruginosa has been shown to be highly specific for Fortimicin A and gentamicin (B1671437) as substrates. researchgate.net

AAC(6'): The activity of AAC(6') enzymes against this compound can be variable. The bifunctional enzyme AAC(6')-APH(2") can inactivate Fortimicin A derivatives. asm.org However, studies comparing monofunctional AAC(6') enzymes have revealed significant differences. For instance, the AAC(6')-Ie enzyme confers resistance to Fortimicin, whereas the closely related AAC(6')-Im does not. microbialcell.comresearchgate.net Docking studies suggest that Fortimicin may bind less productively in the active site of AAC(6')-Im, explaining this lack of resistance. microbialcell.comresearchgate.net

Aminoglycoside Phosphotransferases (APHs) and Nucleotidyltransferases (ANTs): Due to its chemical structure, this compound is not a substrate for the most common APH and ANT enzymes that inactivate other aminoglycosides like kanamycin (B1662678) and gentamicin. asm.orgucl.ac.be This inherent resistance to certain enzymatic modifications is a key characteristic of the Fortimicin class.

Enzyme FamilySpecific Enzyme TypeEffect on this compoundReferences
Acetyltransferases (AAC) AAC(3)-IbInactivation via acetylation of the 3-amino group. researchgate.net
AAC(6')-IeConfers resistance via acetylation of the 6'-amino group. microbialcell.com
AAC(6')-ImDoes not confer resistance. microbialcell.comresearchgate.net
Phosphotransferases (APH) APH(3'), APH(2")No effect; this compound lacks the target hydroxyl groups. asm.orgucl.ac.be
Nucleotidyltransferases (ANT) ANT(4'), ANT(2")No effect; this compound lacks the target hydroxyl groups. asm.orgucl.ac.be

Biochemical studies have elucidated the kinetic mechanisms by which acetyltransferases inactivate this compound. The modification reaction involves the transfer of an acetyl group from the cofactor acetyl-CoA to a specific amine on the Fortimicin molecule, thereby preventing the antibiotic from binding to its ribosomal target. nih.gov

A detailed mechanistic study of the bifunctional enzyme AAC(3)-Ib/AAC(6')-Ib' from Pseudomonas aeruginosa revealed that both of its acetyltransferase domains operate via a steady-state ordered Bi-Bi kinetic mechanism. researchgate.net In this mechanism:

Acetyl-CoA is the first substrate to bind to the enzyme's active site.

This is followed by the binding of the aminoglycoside antibiotic (e.g., Fortimicin A).

The enzyme then catalyzes the transfer of the acetyl group to the antibiotic.

The modified, inactive antibiotic is the first product to be released.

Finally, the coenzyme A molecule is released, regenerating the enzyme for the next catalytic cycle. researchgate.net

This ordered binding and release sequence is a characteristic feature of how these resistance enzymes process and inactivate this compound. researchgate.net

Ribosomal Target Site Alterations Leading to this compound Resistance

Bacteria can also develop resistance by modifying the binding site of this compound on the ribosome, thereby reducing the drug's affinity and efficacy. nih.govasm.org These alterations typically involve either chemical modification of the 16S ribosomal RNA (rRNA) or mutations in the genes encoding ribosomal proteins. researchgate.netmdpi.com

A clinically significant mechanism of high-level resistance to this compound is the post-transcriptional methylation of 16S rRNA. asm.org This modification is carried out by a family of enzymes known as 16S rRNA methyltransferases. actanaturae.ru

These enzymes add a methyl group to specific nucleotides within the A-site of the 30S ribosomal subunit, which is the primary binding site for aminoglycosides. actanaturae.runih.gov Methylation at guanine (B1146940) 1405 (G1405) in the 16S rRNA has been shown to confer high-level resistance to both 4,6-disubstituted 2-deoxystreptamines and Fortimicin. asm.orgnih.govasm.org

Several plasmid-mediated 16S rRNA N7-G1405 methyltransferases have been identified in pathogenic Gram-negative bacteria, including:

ArmA (aminoglycoside resistance methylase): One of the first such enzymes discovered, ArmA confers broad resistance to aminoglycosides, including Fortimicin. asm.org

Rmt (rRNA methyltransferase) family: This family includes enzymes such as RmtA, RmtB, RmtC, RmtD, RmtE, and RmtF. nih.govasm.org The rmtF gene, for example, was identified on a plasmid in a clinical isolate of Klebsiella pneumoniae and was responsible for high-level resistance to Fortimicin. nih.govasm.org

FmrO family: Named after the Fortimicin resistance methyltransferase from the producing organism Micromonospora olivasterospora, this family of enzymes also protects bacteria by methylating 16S rRNA. nih.gov

This methylation mechanism is particularly effective because it modifies the target itself, rendering the cell resistant even if the antibiotic successfully enters. asm.org

Methyltransferase FamilyTarget NucleotideEffect on this compoundReferences
ArmA G1405 in 16S rRNAHigh-level resistance asm.org
Rmt Family (e.g., RmtF) G1405 in 16S rRNAHigh-level resistance nih.govasm.org
FmrO Family 16S rRNAResistance nih.gov

While less common than enzymatic modification or rRNA methylation for aminoglycosides like this compound, mutations in the genes that code for ribosomal proteins can also lead to resistance. asm.orgresearchgate.netnih.gov These proteins are crucial for maintaining the three-dimensional structure of the ribosome and the integrity of the antibiotic binding site. mdpi.com A mutation in a key ribosomal protein can alter the conformation of the A-site, which in turn can decrease the binding affinity of this compound. mdpi.comuit.no For example, mutations in the rpsL gene, which encodes the ribosomal protein S12, are a known cause of resistance to the aminoglycoside streptomycin (B1217042). plos.org Although specific mutations conferring high-level resistance to this compound are not as extensively documented as for streptomycin, this mechanism represents a potential pathway for the evolution of resistance. researchgate.netnih.gov

Efflux Pump Systems Mediating this compound Resistance

A third major strategy for antibiotic resistance is the active efflux of the drug from the bacterial cell. nih.gov Efflux pumps are transport proteins located in the bacterial cell membrane that recognize and expel a wide range of toxic compounds, including antibiotics, before they can reach their intracellular targets. nih.govfrontiersin.org This mechanism can contribute to intrinsic resistance and can be up-regulated to confer acquired resistance. frontiersin.orgmdpi.com

In Gram-negative bacteria, resistance to aminoglycosides can be mediated by efflux systems such as the Resistance-Nodulation-Division (RND) family of pumps. nih.govnih.gov The MexXY-OprM efflux pump in Pseudomonas aeruginosa, for example, is known to contribute to aminoglycoside resistance. scispace.com The presence of resistance to Fortimicin in strains that lack modifying enzymes is often considered indicative of a non-enzymatic mechanism, such as efflux. scispace.com By actively pumping this compound out of the cytoplasm, these systems prevent the antibiotic from accumulating to a high enough concentration to effectively inhibit protein synthesis. nih.govnih.gov

Strategies for Overcoming this compound Resistance in Laboratory Settings

In the ongoing effort to combat antimicrobial resistance, researchers in laboratory settings are actively exploring strategies to preserve and enhance the effectiveness of existing antibiotics like this compound. These investigations primarily focus on two key approaches: the rational design of new antibiotic analogs that can evade resistance mechanisms and the use of combination therapies to create synergistic effects that overwhelm bacterial defenses.

Design of this compound Analogs Resistant to Enzymatic Modification

The most prevalent mechanism of resistance to aminoglycosides, including this compound, is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter specific hydroxyl or amino groups on the antibiotic, which prevents it from binding effectively to its ribosomal target. nih.govnih.gov

Fortimicins are primarily vulnerable to modification by certain N-acetyltransferases, specifically AAC(6') and AAC(3) enzymes. nih.govmdpi.comasm.org Therefore, a primary strategy to counteract this resistance is the design and synthesis of this compound analogs with structural changes at these modification sites. The goal is to create molecules that are no longer recognized as substrates by these AMEs while retaining their potent antibacterial activity. nih.govwjpsronline.com

One example of this principle is seen in dactimicin, a natural derivative of Fortimicin A. Dactimicin features a formimidoyl substitution on the glycyl residue's amino group, which provides protection against inactivation by AAC(6')-I and -II enzymes. nih.govasm.org However, it remains susceptible to AAC(3) and the bifunctional enzyme AAC(6')-APH(2"). nih.govasm.org

Inspired by successful modifications of other aminoglycosides, such as amikacin (B45834) and netilmicin, research efforts focus on several key approaches: nih.gov

Steric Hindrance: Introducing bulky chemical groups near the sites targeted by AMEs can physically block the enzyme from accessing and modifying the antibiotic.

Removal or Alteration of Target Groups: Modifying or removing the specific amino or hydroxyl groups that AMEs target can render the antibiotic "invisible" to the resistance enzyme. wjpsronline.com

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties but is not susceptible to enzymatic attack.

These rational design strategies, informed by a deep understanding of AME structure and function, hold the potential to generate novel Fortimicin analogs capable of overcoming prevalent resistance mechanisms. nih.govwjpsronline.com

Exploration of Combination Therapies for this compound Efficacy

Another powerful strategy to combat resistance is the use of combination therapy, where this compound is co-administered with another antimicrobial agent. nih.govwjpsronline.com This approach can lead to synergistic or additive effects, enhancing clinical efficacy, and potentially slowing the development of further resistance. wjpsronline.cominsidescientific.com The rationale is that two drugs acting on different bacterial targets or pathways are more effective than either agent alone. nih.gov

Recent laboratory studies have demonstrated the significant potential of Fortimicin in combination with various antibiotics, particularly against multidrug-resistant (MDR) Gram-negative pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net A key finding is that Fortimicin can act synergistically with β-lactam antibiotics. It is presumed that Fortimicin's effect on the bacterial membrane enhances the penetration of the β-lactam to its periplasmic target site. nih.gov

A 2024 study evaluated Fortimicin combinations against 51 MDR P. aeruginosa isolates and found significant synergy with several agents. nih.govnih.gov The combination of Fortimicin and the carbapenem, meropenem (B701), showed the highest level of synergy, proving effective in 71% of the tested isolates. nih.govresearchgate.netnih.gov Notably, this synergistic effect was observed even in a majority of isolates that were resistant to meropenem when used alone. nih.govresearchgate.net Strong synergistic effects were also recorded with the cephalosporin (B10832234) ceftazidime (B193861) (59%) and the monobactam aztreonam (B1666516) (43%). nih.govnih.gov

Additive effects, where the combined impact is equal to the sum of the individual effects, were most prominent when Fortimicin was paired with the aminoglycoside amikacin (69%) and the cephalosporin cefepime (B1668827) (44%). nih.govresearchgate.netnih.gov Another study highlighted the synergistic bactericidal activity of a Fortimicin A and meropenem combination against 61.1% of tested MDR pathogens, with combinations involving cefotaxime (B1668864) and cefepime also showing synergy in 38.8% of cases. researchgate.net An earlier clinical evaluation also concluded that the combination of Fortimicin and cefotaxime was a useful treatment for complicated urinary tract infections. nih.gov

The table below summarizes key findings from laboratory studies on Fortimicin combination therapies.

Combination Agent Bacterial Target Observed Effect Percentage of Isolates with Effect Source
MeropenemMDR P. aeruginosaSynergy71% nih.govnih.gov
MeropenemMDR PathogensSynergy61.1% researchgate.net
CeftazidimeMDR P. aeruginosaSynergy59% nih.govnih.gov
AztreonamMDR P. aeruginosaSynergy43% nih.govnih.gov
CefotaximeMDR PathogensSynergy38.8% researchgate.net
CefepimeMDR PathogensSynergy38.8% researchgate.net
AmikacinMDR P. aeruginosaAdditive69% nih.govnih.gov
CefepimeMDR P. aeruginosaAdditive44% nih.govnih.gov
GentamicinMDR PathogensAdditive66.6% researchgate.net
DoxycyclineMDR PathogensAdditive50% researchgate.net

These findings underscore the promise of using this compound as part of a combination regimen to effectively treat infections caused by highly resistant bacteria. researchgate.net

Advanced Analytical and Structural Characterization Methodologies for Fortimicin C Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fortimicin (B10828623) C Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural characterization of Fortimicin C and its derivatives. The structure of this compound, identified as 4-N-hydantoylfortimicin B, was determined through the application of ¹H and ¹³C NMR spectroscopy, in conjunction with mass spectrometry and chemical degradation studies. nih.gov NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular scaffold and the stereochemical arrangement of its constituent parts.

1D and 2D NMR Techniques for Assignment of this compound and its Derivatives

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental data for structural assignment. The chemical shifts in these spectra provide clues about the electronic environment of the nuclei, while coupling constants in ¹H NMR reveal information about the connectivity of protons.

For more complex molecules like this compound, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, helping to trace out the spin systems within the molecule. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These experiments are crucial for assembling the complete carbon framework and positioning substituents.

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Moieties in Fortimicin Analogs (Note: Specific data for this compound is not publicly available in detail. This table is a representation based on data for related fortimicins and general chemical shift ranges for similar functional groups.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (Illustrative)
H-1'~5.0-5.5 (d)~95-100COSY with H-2'; HMBC with C-2', C-6'
H-2'~3.5-4.0 (m)~70-75COSY with H-1', H-3'
N-CH₃~2.5-3.0 (s)~30-35HMBC with adjacent carbons
O-CH₃~3.0-3.5 (s)~55-60HMBC with attached carbon
Hydantoin (B18101) CH₂~3.8-4.2 (s)~45-50HMBC with hydantoin carbonyls
Hydantoin C=O-~155-160 & ~170-175HMBC with hydantoin CH₂ and NH

Application of NMR for Stereochemical Determinations of this compound

The stereochemistry of this compound is a critical aspect of its structure, and NMR spectroscopy provides powerful tools for its determination. The analysis of coupling constants (³JHH) from high-resolution ¹H NMR spectra can help to deduce the relative stereochemistry of protons on the sugar and aminocyclitol rings. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation, providing insights into the chair conformation of the six-membered rings. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining through-space proximity of protons. NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. This information is crucial for establishing the relative orientation of different parts of the molecule, such as the glycosidic linkage between the aminocyclitol and the sugar moiety, and the conformation of the side chains. nih.gov

Mass Spectrometry (MS) Techniques for this compound Identification and Profiling

Mass spectrometry is a highly sensitive technique used for the identification, quantification, and structural analysis of this compound and its related compounds. It provides information about the molecular weight and elemental composition of the molecule and its fragments.

High-Resolution MS and Tandem MS for this compound Metabolite Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific structural motifs. For fortimicin-related compounds, characteristic fragmentation patterns, such as the cleavage of the glycosidic bond, provide valuable structural information. nih.gov This technique is instrumental in identifying known and unknown metabolites of this compound in complex biological matrices.

Table 2: Representative Tandem MS Fragmentation Data for Fortimicin Analogs

Precursor Ion (m/z)Key Fragment Ions (m/z)Putative Structural Assignment of Fragment
[Fortimicin B + H]⁺[M+H - Purpurosamine moiety]⁺Loss of the amino sugar ring
[Fortimicin A + H]⁺[M+H - Glycine]⁺Loss of the glycine (B1666218) side chain
[this compound + H]⁺[M+H - Hydantoin moiety]⁺Loss of the hydantoin side chain

LC-MS and GC-MS for Quantitative and Qualitative Analysis of this compound

The coupling of chromatographic separation techniques with mass spectrometry provides a robust platform for both the qualitative and quantitative analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of fortimicins. Reversed-phase HPLC coupled with electrospray ionization (ESI)-MS/MS allows for the sensitive and specific detection of this compound and its congeners in complex mixtures like fermentation broths. nih.gov The use of ion-pairing agents in the mobile phase can improve the chromatographic retention and peak shape of these polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of fortimicins, but it typically requires a derivatization step to increase the volatility and thermal stability of these non-volatile compounds. Derivatization often involves the silylation of hydroxyl groups and acylation of amino groups. While GC-MS can provide excellent separation and sensitivity, the additional sample preparation step can be a drawback.

Chromatographic Separations of this compound and Related Compounds

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound and its structurally similar analogs. Given the complexity of the mixtures in which fortimicins are often found, high-resolution separation methods are critical.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation of fortimicins. Various HPLC modes can be employed depending on the analytical goal:

Reversed-Phase HPLC: This is a common method for the analysis of fortimicins. Due to their polar nature, ion-pairing agents such as pentafluoropropionic acid are often added to the mobile phase to enhance retention and improve peak shape on C18 columns. nih.gov

Chiral Chromatography: Fortimicins possess multiple chiral centers, leading to the possible existence of stereoisomers. Chiral HPLC, using columns with a chiral stationary phase, is crucial for the separation of these isomers. For instance, epimeric mixtures of fortimicins have been successfully resolved using a macrocyclic glycopeptide (teicoplanin)-bonded chiral column. nih.gov This is vital for ensuring the stereochemical purity of this compound.

Table 3: Exemplary HPLC Conditions for the Separation of Fortimicin Analogs

ParameterCondition 1: Reversed-Phase Ion-PairingCondition 2: Chiral Separation
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Teicoplanin-bonded chiral column
Mobile Phase Acetonitrile/Water gradient with 0.1% Pentafluoropropionic acidIsocratic or gradient elution with a suitable organic modifier and buffer
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection ESI-MS/MSUV or ESI-MS/MS
Application Profiling of fortimicin congeners in fermentation brothSeparation of fortimicin epimers

Capillary Electrophoresis (CE) for this compound Characterization

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the characterization of this compound and other aminoglycosides. nih.govaurorabiomed.com It offers a high degree of automation and requires minimal sample preparation, making it a valuable alternative to traditional liquid chromatography methods. aurorabiomed.com The separation in CE is based on the differential migration of charged analytes in an electric field, which is particularly well-suited for the analysis of the polycationic this compound. mostwiedzy.pl

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of aminoglycosides. nih.gov In CZE, the separation is based on the charge-to-size ratio of the analytes. aurorabiomed.com The high polarity and positive charge of this compound at acidic pH allow for its rapid and efficient separation from impurities and related compounds. The use of a buffer system, often containing borate (B1201080), can enhance the separation selectivity by forming complexes with the hydroxyl groups of the aminoglycoside. nih.gov

Due to the lack of a native chromophore, direct UV detection of this compound can be challenging. nih.gov Therefore, indirect UV detection or the use of more sensitive detection techniques is often necessary. Laser-Induced Fluorescence (LIF) detection, coupled with pre-capillary derivatization with a fluorescent tag, offers excellent sensitivity for the analysis of aminoglycosides at low concentrations. researchgate.net Another approach is the use of Capacitively Coupled Contactless Conductivity Detection (C4D), which is a universal detection method that responds to the ionic nature of this compound and does not require derivatization. nih.govresearchgate.net

The following table outlines typical parameters for the characterization of aminoglycosides like this compound using Capillary Electrophoresis.

ParameterTypical Conditions
Capillary Fused silica (B1680970) capillary
Background Electrolyte (BGE) Phosphate (B84403) or borate buffer at a specific pH
Voltage 15 - 30 kV
Injection Hydrodynamic or electrokinetic
Detection UV (direct or indirect), Laser-Induced Fluorescence (LIF) with derivatization, Capacitively Coupled Contactless Conductivity Detection (C4D)
Temperature 20 - 30 °C

X-ray Crystallography for Precise Structural Determination of this compound and its Complexes

The structural determination of Fortimicin B, a closely related aminoglycoside, by X-ray crystallography has confirmed its proposed structure and absolute configuration. researchgate.net A similar approach can be applied to this compound to unambiguously determine its molecular architecture. This would involve preparing high-quality crystals of this compound, which can be a challenging step. Once suitable crystals are obtained, they are mounted on a diffractometer and exposed to a monochromatic X-ray beam. nih.gov

Furthermore, X-ray crystallography is instrumental in understanding how this compound interacts with its biological targets, such as the bacterial ribosome. nih.gov By co-crystallizing this compound with a fragment of the ribosomal RNA (rRNA) A-site, it is possible to obtain a high-resolution structure of the complex. nih.gov These structures reveal the specific hydrogen bonding and electrostatic interactions that are critical for the antibiotic's mechanism of action. nih.gov The insights gained from such structural studies are invaluable for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. mdpi.com

Key information obtained from X-ray crystallography of this compound and its complexes is summarized in the table below.

Structural InformationSignificance in this compound Research
Absolute Configuration Unambiguously determines the stereochemistry of all chiral centers.
Conformational Analysis Reveals the preferred three-dimensional shape of the molecule in the solid state.
Bond Lengths and Angles Provides precise geometric parameters of the molecular structure.
Intermolecular Interactions Shows how this compound molecules pack in the crystal lattice.
Binding Site Interactions Elucidates the specific contacts between this compound and its biological target (e.g., rRNA), revealing the basis of its antibiotic activity.

Future Research Directions and Translational Perspectives for Fortimicin C Scaffolds

Bioprospecting for Novel Fortimicin (B10828623) C-Related Natural Products

The discovery of Fortimicin C from Micromonospora olivoasterospora has highlighted this genus as a rich source of aminoglycoside antibiotics. rsc.orgresearchgate.net Bioprospecting efforts are increasingly focused on exploring diverse and often underexplored ecological niches to isolate novel actinomycete strains, including rare genera like Micromonospora. researchgate.netnih.gov The rationale is that these less-studied microorganisms may harbor unique biosynthetic gene clusters encoding for novel this compound analogs with improved efficacy or novel biological activities.

Conventional bioprospecting, which relies on isolating and screening microbial extracts, is being augmented by genome mining approaches. nih.gov This strategy involves the computational analysis of microbial genomes to identify biosynthetic gene clusters that may produce secondary metabolites, including new Fortimicin-class compounds. By targeting previously uncharacterized bacterial species from unique environments, researchers aim to uncover a greater diversity of natural products. nih.gov The genus Micromonospora itself is known to produce nearly 700 antibiotic compounds, indicating a vast and largely untapped reservoir of chemical diversity. researchgate.net

Table 1: Examples of Fortimicin-Group Antibiotics and Producing Organisms

AntibioticProducing Organism
Fortimicin AMicromonospora olivoasterospora
Fortimicin BMicromonospora olivoasterospora
This compoundMicromonospora olivoasterospora
Fortimicin DMicromonospora olivoasterospora
Fortimicin KMicromonospora olivoasterospora
SannamycinsStreptomyces sannanensis
IstamycinStreptomyces tenjimariensis

Application of Synthetic Biology for Enhanced and Diversified this compound Production

Synthetic biology offers powerful tools to overcome the limitations of natural production and to engineer novel derivatives of this compound. nih.goveuropa.eu One of the key applications is the enhancement of production yields. By optimizing metabolic pathways and introducing genetic modifications in the producing strains, it is possible to significantly increase the titer of this compound and its analogs. nih.gov

Furthermore, synthetic biology enables the creation of novel antibiotic structures through combinatorial biosynthesis. researchgate.net This involves the manipulation of biosynthetic gene clusters to generate modified versions of the natural product. researchgate.net By introducing, deleting, or modifying genes within the Fortimicin biosynthetic pathway, researchers can create a library of new compounds with potentially improved properties, such as enhanced activity against resistant pathogens or a broader spectrum of activity. nih.govresearchgate.net This approach, often referred to as pathway engineering, holds significant promise for generating the next generation of aminoglycoside antibiotics. researchgate.net

Development of this compound-Based Molecular Probes for Biological Research

The development of molecular probes derived from bioactive molecules is a rapidly advancing field that facilitates the study of complex biological processes. nih.govnih.gov The this compound scaffold can be chemically modified to create fluorescently labeled probes. These probes can be used to investigate the mechanism of action of aminoglycosides, visualize their distribution within bacterial cells, and study the development of resistance.

The design of such probes often involves attaching a fluorophore to the this compound molecule without significantly altering its biological activity. mdpi.com These fluorescent probes can then be used in various imaging techniques to provide real-time insights into cellular processes. nih.govmdpi.com For instance, a this compound-based probe could be used to track the interaction of the antibiotic with its ribosomal target, providing a deeper understanding of its inhibitory action.

Exploration of this compound Scaffold for Non-Antimicrobial Biological Activities (e.g., Anti-Cancer, Immunomodulatory)

While primarily known for their antibacterial properties, natural products often exhibit a range of other biological activities. The this compound scaffold presents an opportunity for exploration into non-antimicrobial applications. There is growing interest in screening natural product libraries for activities such as anti-cancer and immunomodulatory effects. rsc.org

For example, some alkaloids derived from Micromonospora species have shown promising anticancer activities. rsc.org Given the structural complexity and diverse functional groups present in the this compound molecule, it is plausible that it or its derivatives could interact with targets relevant to cancer or immune pathways. Future research could involve high-throughput screening of this compound and a library of its synthetic analogs against various cancer cell lines and in immunological assays.

Emerging Computational and Bioinformatic Strategies in this compound Research

Computational biology and bioinformatics are becoming indispensable tools in natural product research. ed.ac.ukumc.edu These approaches can be applied to accelerate the discovery and development of this compound-related compounds. Genome mining, as mentioned earlier, relies heavily on bioinformatic algorithms to identify biosynthetic gene clusters. nih.gov

Furthermore, computational modeling can be used to predict the biological activities of novel this compound analogs designed through synthetic biology. ed.ac.uk Molecular docking studies can simulate the interaction of these compounds with their biological targets, helping to prioritize the synthesis of the most promising candidates. nih.gov As personalized medicine becomes more prevalent, bioinformatic approaches will be crucial for analyzing large datasets from individual tumors or infections to identify the most effective treatments, potentially including novel Fortimicin-based therapies. ccia.org.au

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Fortimicin C, and how do they validate its molecular structure?

  • Methodology : Use UV-Vis spectroscopy (to detect chromophores), IR spectroscopy (functional group identification), and NMR (structural elucidation). For Fortimicin analogs, UV absorption spectra (220–360 nm) show terminal absorption without characteristic peaks, while IR spectra reveal key functional groups (e.g., N–H stretching at 3355 cm⁻¹ and C–O bonds at 1093 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., M+1 ion at m/z 349 for Fortimicin B analogs) .
  • Data Validation : Cross-reference spectral data with known standards (e.g., Gentamicin C2 for glycoside components) via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers optimize the purification of this compound from microbial fermentation broths?

  • Methodology : Combine cation-exchange chromatography (e.g., Amberlite IRC-50 in NH₄⁺ form) with silica gel chromatography. Elute using solvent systems like chloroform-isopropanol-17% NH₄OH (2:1:1) to isolate this compound from co-produced analogs (e.g., XK-70-1). Monitor purity via paper chromatography (Rf ~0.65 in chloroform-methanol-NH₄OH) .
  • Quality Control : Validate purity using bioactivity assays (e.g., agar dilution MIC tests) and elemental analysis (C, H, N, O ratios within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structural discrepancies in this compound analogs be resolved using advanced NMR techniques?

  • Methodology : Apply nitrogen-15 NMR with proton decoupling in trifluoroacetic acid to suppress NH exchange and clarify aminocyclitol configurations. For Fortimicin B, NMR data revealed N-methyl (3.17 ppm) and O-methyl (3.95 ppm) groups, while COSY and NOESY spectra resolved glycosidic linkages .
  • Contradiction Analysis : Compare NMR data across analogs (e.g., Fortimicin A vs. B) to identify substituent effects. Use X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental strategies address inconsistencies in reported minimum inhibitory concentrations (MICs) for this compound?

  • Methodology : Standardize testing conditions (agar dilution method, pH 7.2, 37°C) and reference strains (e.g., ATCC 25923 for Staphylococcus aureus). Re-evaluate MICs using clinical isolates with documented resistance profiles (e.g., aminoglycoside-modifying enzymes) .
  • Statistical Validation : Apply ANOVA to assess inter-lab variability or use meta-analysis to reconcile historical data .

Q. How can researchers elucidate the biosynthetic pathway of this compound to enable bioengineering of high-yield strains?

  • Methodology : Use gene knockout/knock-in studies in Micromonospora spp. to identify key enzymes (e.g., glycosyltransferases, methyltransferases). Analyze intermediates via LC-MS/MS and compare to known pathways (e.g., purpurosamine biosynthesis in Gentamicin) .
  • Strain Optimization : Employ CRISPR-Cas9 to enhance promoter regions or silence competing pathways (e.g., XK-70-1 production) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Use nonlinear regression (e.g., log-logistic models) to calculate LD₅₀/ED₅₀ values. Account for batch variability via mixed-effects models .
  • Reproducibility : Publish raw chromatograms, NMR spectra, and strain metadata in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. How should researchers validate this compound’s mechanism of action when conflicting models exist?

  • Methodology : Conduct time-kill assays to distinguish bactericidal vs. bacteriostatic effects. Compare ribosomal binding affinity (e.g., radiolabeled this compound vs. Gentamicin) and assess resistance via 30S subunit mutagenesis .
  • Cross-Validation : Replicate findings in multiple microbial models (e.g., E. coli TOP10 vs. clinical isolates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.